molecular formula C19H24F2N2O2S B5635825 2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5635825
M. Wt: 382.5 g/mol
InChI Key: DIYUFRLTELYXET-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their varied biological activities. While specific literature on this exact molecule is scarce, related compounds, particularly 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been studied for their pharmacological properties, including antihypertensive and anticonvulsant activities (Caroon et al., 1981).

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanone derivatives, which are structurally related to the compound , often involves complex chemical reactions, including cycloadditions and subsequent modifications to add functional groups (Fritch & Krajewski, 2010). A notable method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides, suggesting a possible approach for introducing difluorobenzyl groups (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives has been extensively studied, revealing insights into their three-dimensional conformation and how it affects their biological activity. Techniques such as molecular mechanics energy minimization have been used to explore structural parameters (Farag et al., 2008).

Chemical Reactions and Properties

Diazaspirodecanone compounds undergo various chemical reactions, including regioselective synthesis and modifications that alter their chemical properties. These reactions can significantly impact their biological activities and pharmacological profiles (Glushkov et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play crucial roles in the compound's pharmacokinetic profile. However, specific details on the physical properties of "2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one" are not readily available in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are essential for understanding the compound's mechanism of action. Studies on related compounds have shown that slight modifications in the molecular structure can significantly affect these properties (Schwartz et al., 2005).

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-(3-methylsulfanylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2S/c1-26-7-2-17(24)22-5-3-19(4-6-22)11-18(25)23(13-19)12-14-8-15(20)10-16(21)9-14/h8-10H,2-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYUFRLTELYXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

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